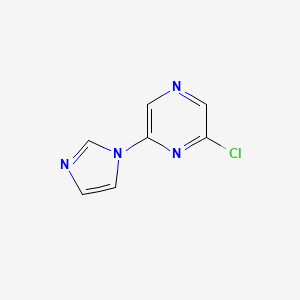

2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Description

BenchChem offers high-quality 2-Chloro-6-(1H-imidazol-1-yl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(1H-imidazol-1-yl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-imidazol-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEPEXVSWGTIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650570 | |

| Record name | 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-48-0 | |

| Record name | 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-(1H-imidazol-1-yl)pyrazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. While experimental data for this specific molecule is limited, this document synthesizes available information, draws logical inferences from structurally related analogs, and presents a detailed framework for its synthesis, characterization, and potential applications. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms, is a prevalent scaffold in numerous biologically active compounds, and its derivatives are actively being explored for various therapeutic indications.[1][2][3][4] This guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives represent a critical class of N-heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry.[1][3] The unique electronic properties conferred by the two nitrogen atoms within the aromatic ring contribute to the diverse pharmacological activities observed in this family of molecules.[5] Pyrazine-containing compounds have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][6][7] The structural versatility of the pyrazine ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This has led to the development of several marketed drugs incorporating the pyrazine moiety and a robust pipeline of investigational agents.[1]

2-Chloro-6-(1H-imidazol-1-yl)pyrazine is a specific derivative that combines the pyrazine core with an imidazole ring, another important pharmacophore known for its diverse biological roles. The presence of a chlorine atom provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This guide will delve into the known and predicted characteristics of this compound, offering a solid foundation for its exploration in drug discovery programs.

Physicochemical Properties

Direct experimental data for 2-Chloro-6-(1H-imidazol-1-yl)pyrazine is not extensively available in the public domain. However, by leveraging data from structurally similar compounds and computational predictions, we can establish a reliable profile of its key physical and chemical properties.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₅ClN₄ | |

| Molecular Weight | 180.59 g/mol | |

| Appearance | Predicted to be a solid at room temperature. | Based on analogs |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Based on general solubility of similar heterocyclic compounds. |

| CAS Number | 941294-48-0 | [8][9] |

Note: The properties listed as "Not experimentally determined" are estimations based on the physical characteristics of closely related pyrazine derivatives. Experimental verification is recommended for any application requiring precise physical data.

Synthesis and Characterization Workflow

The synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine can be approached through established methods for the construction of substituted pyrazines. A plausible synthetic route involves the condensation of a diamine with a diketone, followed by chlorination and subsequent nucleophilic substitution.

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available dichloropyrazine, followed by a nucleophilic aromatic substitution with imidazole.

Caption: Proposed synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.1 eq) and a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 2-Chloro-6-(1H-imidazol-1-yl)pyrazine would rely on standard spectroscopic techniques.

| Technique | Predicted Spectral Data |

| ¹H NMR | Signals corresponding to the protons on the pyrazine and imidazole rings are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would depend on the electronic environment. |

| ¹³C NMR | Resonances for the carbon atoms of both the pyrazine and imidazole rings would be observed. The carbon attached to the chlorine atom is expected to be deshielded. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the heterocyclic systems, and the C-Cl stretching vibration are anticipated. |

Chemical Reactivity and Stability

The reactivity of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine is dictated by the electronic nature of the pyrazine and imidazole rings, as well as the presence of the chloro substituent.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

-

Electrophilic Substitution: The pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.[5] Reactions would likely require harsh conditions and may not be regioselective.

-

Stability: The compound is expected to be relatively stable under normal laboratory conditions. A Safety Data Sheet (SDS) suggests that it should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a privileged structure in drug discovery, and its derivatives have been extensively investigated for a variety of therapeutic targets.

Kinase Inhibition

A significant number of kinase inhibitors incorporate the pyrazine ring. The nitrogen atoms of the pyrazine can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The 2-chloro-6-imidazolylpyrazine scaffold provides a solid foundation for the design of potent and selective kinase inhibitors for oncology and other diseases.

Other Therapeutic Areas

Beyond oncology, pyrazine derivatives have shown promise in various other therapeutic areas, including:

-

Antimicrobial Agents: The pyrazine nucleus is found in compounds with antibacterial and antifungal properties.[2][7]

-

Central Nervous System (CNS) Disorders: Certain pyrazine derivatives have been explored for their potential in treating neurological and psychiatric conditions.

-

Anti-inflammatory Agents: The anti-inflammatory potential of pyrazine-containing molecules is an active area of research.[2]

The structural features of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine make it an attractive starting point for the development of new therapeutic agents in these and other disease areas.

Safety and Handling

Based on available Safety Data Sheets for 2-Chloro-6-(1H-imidazol-1-yl)pyrazine and similar compounds, the following safety precautions should be observed[10]:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.

For detailed and up-to-date safety information, always refer to the latest version of the Safety Data Sheet provided by the supplier.

Conclusion

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7083. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2025-10-12). Preprints.org. [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3426-3441. [Link]

-

Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2013). Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1624. [Link]

-

A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (2023). International Research Journal of Modernization in Engineering Technology and Science, 5(5), 2456-2464. [Link]

-

2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine. AOBChem. [Link]

-

2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine. PubChem. [Link]

- DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine.

- WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines.

-

PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS. European Patent Office. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2001). Molecules, 6(11), 913-925. [Link]

- US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds, 42(6), 3045-3075. [Link]

-

Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. (2022). BMC Chemistry, 16(1), 1-15. [Link]

- WO2012080236A1 - 6-substituted imidazopyrazines for use as mps-1 and tkk inhibitors in the treatment of hyperproliferative disorders.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijbpas.com [ijbpas.com]

- 4. researchgate.net [researchgate.net]

- 5. irjmets.com [irjmets.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Chloro-6-(1H-imidazol-1-yl)pyrazine - Safety Data Sheet [chemicalbook.com]

2-Chloro-6-(1H-imidazol-1-yl)pyrazine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-6-(1H-imidazol-1-yl)pyrazine, identified by the CAS number 941294-48-0 , is a heterocyclic organic compound with the molecular formula C₇H₅ClN₄ . This molecule belongs to the pyrazine family, a class of nitrogen-containing aromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The structure incorporates a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted with a chlorine atom and an imidazole group. The pyrazine moiety is a key component in numerous natural products and clinically approved drugs, highlighting its importance as a pharmacophore.[3][4][5]

This technical guide provides a comprehensive overview of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, including its synthesis, physicochemical properties, and potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from structurally related compounds and established principles of medicinal chemistry to provide valuable insights for researchers.

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine can be conceptually approached through a nucleophilic aromatic substitution (SₙAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a leaving group from an aromatic ring by a nucleophile. In this case, the likely precursors are a di-substituted pyrazine and imidazole.

A plausible synthetic route involves the reaction of 2,6-dichloropyrazine with imidazole. The pyrazine ring, being electron-deficient due to the two nitrogen atoms, is activated towards nucleophilic attack. The chlorine atoms are good leaving groups, facilitating the substitution. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on common practices for SₙAr reactions involving heteroaromatics. Optimization of reaction conditions (temperature, solvent, base, and reaction time) would be necessary to achieve high yields and purity.

-

Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition : To the solution, add a non-nucleophilic base such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents) in portions at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the imidazole.

-

Substrate Addition : Dissolve 2,6-dichloropyrazine (1.0 equivalent) in the same solvent and add it dropwise to the reaction mixture at room temperature.

-

Reaction : Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction : Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-Chloro-6-(1H-imidazol-1-yl)pyrazine.

Workflow for the Synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Caption: Proposed workflow for the synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine.

Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

| Molecular Weight | 180.59 g/mol | Calculated from the molecular formula (C₇H₅ClN₄) |

| Appearance | White to off-white solid | Analogy with similar substituted pyrazines |

| Melting Point | Not available | Likely a solid at room temperature |

| Boiling Point | Not available | Expected to be relatively high due to its aromatic and polar nature |

| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in water. | General solubility of similar heterocyclic compounds |

| pKa | Not available | The imidazole and pyrazine nitrogens will have basic character. |

Applications in Drug Discovery and Development

The combination of the pyrazine and imidazole scaffolds in 2-Chloro-6-(1H-imidazol-1-yl)pyrazine makes it a valuable building block in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The imidazole ring is also a common feature in many pharmaceuticals, contributing to binding interactions with biological targets.

This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) through SₙAr reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The pyrazine ring system is a well-established scaffold in this area. The nitrogen atoms of the pyrazine and imidazole moieties can form crucial hydrogen bonds with the hinge region of the kinase domain. The chlorine atom provides a handle for further chemical modification to enhance potency and selectivity.

Conceptual Signaling Pathway Inhibition

The diagram below illustrates a conceptual model of how a derivative of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine could act as a kinase inhibitor, disrupting a cancer-related signaling pathway.

Caption: Conceptual inhibition of a kinase signaling pathway by a pyrazine-based drug candidate.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-6-(1H-imidazol-1-yl)pyrazine. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling : Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-(1H-imidazol-1-yl)pyrazine is a promising heterocyclic compound with significant potential as a building block in the design and synthesis of novel therapeutic agents. Its pyrazine-imidazole scaffold is a privileged structure in medicinal chemistry, and the presence of a reactive chlorine atom allows for extensive chemical derivatization. While specific biological data for this compound is not widely reported, its structural features suggest that it is a valuable starting point for the development of kinase inhibitors and other targeted therapies. Further research into the synthesis, characterization, and biological evaluation of derivatives of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine is warranted to fully explore its therapeutic potential.

References

- WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines - Google P

-

ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications - ResearchGate. (URL: [Link])

- DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google P

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

- PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS - European Patent Office - EP 4140995 A1 - Googleapis.com. (URL: )

-

2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine | C8H7ClN4 - PubChem. (URL: [Link])

-

Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (URL: [Link])

-

Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. (URL: [Link])

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

-

What are the potential medical applications of pyrazine? - Blog - BIOSYNCE. (URL: [Link])

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (URL: [Link])

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Introduction

2-Chloro-6-(1H-imidazol-1-yl)pyrazine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyrazine ring substituted with a chloro group and an imidazole moiety, suggests potential applications as a versatile building block in the synthesis of novel bioactive molecules and functional materials.[1] The precise structural elucidation of such compounds is paramount for understanding their chemical behavior and for ensuring the integrity of subsequent research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures.[2] This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic profiles for 2-Chloro-6-(1H-imidazol-1-yl)pyrazine. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic data from structurally analogous compounds, such as 2-chloropyrazine and 1-substituted imidazoles, to construct a reliable, predictive framework.[3][4] The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to anticipate, acquire, and interpret the NMR data for this compound and its derivatives.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for correlating spectroscopic signals with their corresponding nuclei in the molecule. The following diagram illustrates the structure of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Molecular structure of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for 2-Chloro-6-(1H-imidazol-1-yl)pyrazine are summarized in Table 1. These predictions are based on the analysis of substituent effects on the pyrazine and imidazole rings.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H3 | 8.55 - 8.65 | Singlet (s) | - | Located on the pyrazine ring, deshielded by adjacent nitrogen atoms and the electron-withdrawing chloro group. Expected to be a sharp singlet.[3][5] |

| H5 | 8.75 - 8.85 | Singlet (s) | - | Also on the pyrazine ring, deshielded by adjacent nitrogens and the imidazolyl substituent. Expected to be downfield of H3 due to the N-yl substituent effect. |

| H2' | 8.10 - 8.20 | Singlet (s) | - | The most deshielded imidazole proton, positioned between two nitrogen atoms. Its chemical shift is characteristic for this position.[4] |

| H4' | 7.45 - 7.55 | Triplet (t) | J ≈ 1.3 | Exhibits coupling to both H2' and H5' (W-coupling), often appearing as a triplet or a narrow multiplet.[4] |

| H5' | 7.95 - 8.05 | Triplet (t) | J ≈ 1.3 | Similar to H4', its position is influenced by the adjacent pyrazine ring. Expected to be slightly more deshielded than H4'.[4] |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift dependent on its hybridization and electronic environment. The predicted chemical shifts for 2-Chloro-6-(1H-imidazol-1-yl)pyrazine are detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | 151 - 154 | Carbon bearing the chloro group. The electronegativity of chlorine results in a downfield shift. |

| C3 | 138 - 141 | Pyrazine carbon adjacent to two nitrogen atoms. |

| C5 | 134 - 137 | Pyrazine carbon whose chemical shift is influenced by the adjacent nitrogen and the attached imidazole ring. |

| C6 | 154 - 157 | Carbon attached to the imidazole nitrogen. Expected to be significantly deshielded due to the direct attachment of two electronegative nitrogen atoms. |

| C2' | 136 - 139 | Imidazole carbon positioned between two nitrogen atoms, characteristically deshielded.[6] |

| C4' | 130 - 133 | Imidazole carbon whose environment is influenced by the attached pyrazine ring.[4] |

| C5' | 118 - 121 | Imidazole carbon, typically the most upfield of the imidazole ring carbons.[4][6] |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following section details a robust methodology for the analysis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification and characterization.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Materials:

-

2-Chloro-6-(1H-imidazol-1-yl)pyrazine (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

5 mm NMR tubes (high precision)

-

Pasteur pipette and bulb

-

Vortex mixer

Workflow Diagram:

Caption: Standard workflow for NMR analysis.

Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine into a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.7 mL of the chosen deuterated solvent (CDCl₃ is a common first choice due to its chemical inertness and volatility).

-

Securely cap the vial and vortex thoroughly until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Operation:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical Parameters:

-

Spectral Width: ~16 ppm (centered around 6-8 ppm)

-

Pulse Angle: 30-45°

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 16-64 (adjust to achieve a signal-to-noise ratio >100:1)

-

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical Parameters:

-

Spectral Width: ~220 ppm

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30)

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or higher, as the natural abundance of ¹³C is low.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If using DMSO-d₆, the residual solvent peak can be used as a secondary reference (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, grounded in the established principles of NMR spectroscopy and data from analogous structures. The tabulated predictions, coupled with the detailed experimental protocol, offer a robust framework for researchers engaged in the synthesis and characterization of this compound. By understanding the expected spectroscopic features, scientists can more efficiently confirm the identity and purity of their materials, accelerating the pace of discovery and development. The true value of this guide lies not just in the predicted data, but in the causal reasoning behind it, empowering researchers to apply these principles to a wider range of novel heterocyclic compounds.

References

- BLDpharm. (n.d.). 959239-32-8|2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine.

- Benchchem. (n.d.). Spectroscopic Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide.

- ChemicalBook. (n.d.). 2-Chloropyrazine(14508-49-7) 1H NMR spectrum.

- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.

- Falcone, E. R., et al. (2021). Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. UCL Discovery.

- Goral, K., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health (NIH).

- Ivanova, Y. B., et al. (2022). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI.

- National Center for Biotechnology Information. (n.d.). Chloropyrazine. PubChem.

- Shoolery, J. N. (1995). 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine. PubMed.

- Titterton, M. R., et al. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). National Institutes of Health (NIH).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloropyrazine(14508-49-7) 1H NMR spectrum [chemicalbook.com]

- 4. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Chloro-6-(1H-imidazol-1-yl)pyrazine and the Broader Significance of the Pyrazinyl-Imidazole Scaffold in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, including its fundamental properties and synonyms. Recognizing the limited publicly available, in-depth research on this specific molecule, this document extends its scope to the broader, and medicinally significant, class of imidazo[1,2-a]pyrazine derivatives. By examining a representative analogue, this guide will delve into synthetic methodologies, detailed spectroscopic characterization, and the mechanistic basis of its biological activity, thereby providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic scaffold.

Chemical Identity of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

The subject of this guide, 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and an imidazole ring.

IUPAC Name and Synonyms

-

Common Synonyms: 2-Chloro-6-(imidazol-1-yl)pyrazine[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine is presented in Table 1. These values are primarily predicted data from computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₄ | [1][2] |

| Molecular Weight | 180.59 g/mol | [2] |

| Boiling Point | 356.0±42.0 °C (Predicted) | [2] |

| Density | 1.47±0.1 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

While specific research on 2-Chloro-6-(1H-imidazol-1-yl)pyrazine is sparse, the fused imidazo[1,2-a]pyrazine ring system is a well-established and highly valued scaffold in drug discovery.[3] This structural motif is considered a "privileged" scaffold due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.

Derivatives of imidazo[1,2-a]pyrazine have demonstrated a broad spectrum of biological effects, including:

-

Antiviral properties[3]

-

Anti-inflammatory effects

-

Antimicrobial activity

The versatility of this scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms, which can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives: A Representative Protocol

The synthesis of imidazo[1,2-a]pyrazines can be achieved through various synthetic routes. A common and effective method is the one-pot, three-component condensation reaction.[5] This approach offers efficiency and the ability to generate a diverse library of derivatives.

General Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis

This protocol is a representative example of the synthesis of an imidazo[1,2-a]pyrazine derivative.

Objective: To synthesize a 2,3-disubstituted imidazo[1,2-a]pyrazine via a one-pot reaction.

Materials:

-

2-Aminopyrazine

-

Aryl aldehyde (e.g., 4-nitrobenzaldehyde)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Iodine (I₂)

-

Ethanol (EtOH)

Procedure:

-

To a solution of 2-aminopyrazine (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL), add tert-butyl isocyanide (1.2 mmol).

-

Add a catalytic amount of iodine (5 mol%).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the desired imidazo[1,2-a]pyrazine derivative.[5]

Causality of Experimental Choices: The use of iodine as a catalyst is advantageous due to its low cost, low toxicity, and high efficiency in promoting the cyclization reaction.[5] Ethanol is chosen as a green and readily available solvent. This one-pot approach is highly efficient as it avoids the isolation of intermediates, saving time and resources.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

Spectroscopic Characterization

The structural elucidation of newly synthesized imidazo[1,2-a]pyrazine derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the synthesized compounds. For a representative 2,3-disubstituted imidazo[1,2-a]pyrazine, the following spectral features are typically observed:

-

¹H NMR:

-

Signals for the protons on the pyrazine ring, typically in the aromatic region (δ 7.5-9.0 ppm).

-

A characteristic singlet for the proton at the C5 position of the imidazo[1,2-a]pyrazine core.

-

Signals corresponding to the substituents at the C2 and C3 positions.

-

-

¹³C NMR:

-

Distinct signals for the carbon atoms of the fused heterocyclic core.

-

Signals for the carbons of the substituents.

-

Table 2: Representative NMR Data for a Substituted Imidazo[1,2-a]pyrazine

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Pyrazine-H | 8.86 | d | H-5 |

| Pyrazine-H | 8.37 | dd | H-6 |

| Pyrazine-H | 7.82 | d | H-8 |

| Aryl-H | 7.2-8.2 | m | Protons on aryl substituents |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |

| Imidazo[1,2-a]pyrazine Core | 114-154 | C2, C3, C5, C6, C8, C8a | |

| Aryl Substituents | 115-140 | Carbons of aryl groups |

Note: The exact chemical shifts will vary depending on the specific substituents and the solvent used.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Applications in Drug Development: Kinase Inhibition

A significant area of application for imidazo[1,2-a]pyrazine derivatives is in the development of kinase inhibitors for cancer therapy.[6][7][8] Many cancers are driven by the aberrant activity of protein kinases, making them attractive targets for therapeutic intervention.

Mechanism of Action: Aurora Kinase Inhibition

Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division.[6][7]

Signaling Pathway:

Caption: Mechanism of Aurora kinase inhibition by imidazo[1,2-a]pyrazines.

Imidazo[1,2-a]pyrazine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Aurora kinase, preventing the phosphorylation of its downstream substrates. This disruption of the normal cell cycle leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.

Quantitative Biological Data

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Table 3: Representative Biological Activity of Imidazo[1,2-a]pyrazine Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Effect | Reference |

| Derivative A | Aurora A | 25 | HCT116 | Inhibition of Histone H3 phosphorylation | [7] |

| Derivative B | Aurora B | 50 | HeLa | G2/M cell cycle arrest | [6] |

| GQ352 | Gαq/11 | 8900 | Uveal Melanoma Cells | Antiproliferative activity | [2] |

| TB-25 | Tubulin Polymerization | 23 (against HCT-116) | HCT-116 | G2/M phase cell cycle arrest and apoptosis | [4] |

Conclusion and Future Perspectives

While 2-Chloro-6-(1H-imidazol-1-yl)pyrazine itself is not extensively characterized in the scientific literature, the broader family of imidazo[1,2-a]pyrazines represents a highly promising and versatile scaffold for the development of novel therapeutics. The synthetic accessibility and the wide range of biological activities make this class of compounds a continued focus of research in medicinal chemistry. Future efforts will likely focus on the development of more selective and potent derivatives, as well as the exploration of their therapeutic potential in a wider range of diseases. The insights and methodologies presented in this guide, based on well-studied analogues, provide a solid foundation for researchers working with this important heterocyclic system.

References

-

Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (URL: [Link])

-

2-Chloro-6-(1h-imidazol-1-yl)pyrazine | P&S Chemicals. (URL: [Link])

-

Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. (URL: [Link])

-

Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (URL: [Link])

-

Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed. (URL: [Link])

-

The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. (URL: [Link])

-

Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. (URL: [Link])

-

Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. (URL: [https://www.researchgate.net/publication/378824148_Imidazo12-b]pyridazine_as_privileged_scaffold_in_medicinal_chemistry_An_extensive_review]([Link]))

-

Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. (URL: [Link])

-

Imidazo[1,2-a]pyrazines. ResearchGate. (URL: [Link])

-

Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. (URL: [Link])

-

Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. (URL: [Link])

-

Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. (URL: [Link])

-

Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. (URL: [Link])

-

Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications. (URL: [Link])

-

Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. (URL: [Link])

-

Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. (URL: [Link])

-

Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. (URL: [Link])

-

Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ACS Publications. (URL: [Link])

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. (URL: [Link])

-

Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. ResearchGate. (URL: [Link])

-

Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. NIH. (URL: [Link])

Sources

- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pyrazine and Imidazole Scaffolds in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Activity

Introduction: The Enduring Legacy of Nitrogen Heterocycles in Medicine

Nitrogen-containing heterocyclic compounds form the backbone of a vast arsenal of therapeutic agents, owing to their unique physicochemical properties and their ability to interact with a wide range of biological targets.[1][2][3][4][5][6][7][8][9][10][11][12] Among these, pyrazine and imidazole moieties stand out as privileged structures in medicinal chemistry.[5][7][13][8] Their presence in numerous natural products, such as nucleic acids and amino acids like histidine, underscores their fundamental role in biological systems.[13][14][8] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazine and imidazole-containing compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation, moving beyond a mere recitation of facts to explain the causal relationships that drive successful drug design.

Part 1: The Pharmacological Landscape of Pyrazine and Imidazole Derivatives

The structural versatility of pyrazine and imidazole rings allows for a broad spectrum of pharmacological activities.[1][2][3][4][5][7][14][8][9][10][11][12][15][16][17] These scaffolds can be readily modified to fine-tune their electronic and steric properties, thereby optimizing their interaction with specific biological targets and enhancing their therapeutic efficacy.[18][12]

Antimicrobial and Antifungal Prowess: Disrupting Microbial Defenses

A primary mechanism of action for many imidazole-based antifungal agents, such as ketoconazole, miconazole, and clotrimazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[19][20] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[20][21] By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to cell growth arrest and death.[20][21] The N3 atom of the imidazole ring plays a crucial role by binding to the heme iron atom of the cytochrome P450 enzyme.[22]

Pyrazine derivatives also exhibit significant antimicrobial activity.[23][24][25][26] For instance, pyrazinamide is a first-line drug for the treatment of tuberculosis.[27][28][29] It is a prodrug that is converted to its active form, pyrazinoic acid, which is believed to disrupt membrane transport and energy metabolism in Mycobacterium tuberculosis.[27]

For imidazole antifungals, lipophilicity and the nature of substituents on the imidazole ring significantly impact activity.[19][30][31] For example, the presence of halogenated phenyl groups often enhances antifungal potency.[31] In pyrazine-based antimicrobials, modifications to the pyrazine ring and the introduction of various side chains can modulate their spectrum of activity and potency.[23][25]

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains is the broth microdilution assay.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal strain.

Materials:

-

Test compounds (imidazole or pyrazine derivatives)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[19][20]

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the 96-well plate using RPMI-1640 medium.

-

Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at 600 nm.

Anticancer Activity: Targeting the Hallmarks of Cancer

Both pyrazine and imidazole scaffolds are prevalent in anticancer drug discovery, targeting various hallmarks of cancer.[3][6][7][13][9][10][11][32][33][34][35][36] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many imidazole-based compounds act as inhibitors of key kinases involved in cancer cell signaling pathways, such as EGFR, BCR-ABL, and RAF kinases.[32][33][34]

-

Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[6][33]

-

Induction of Apoptosis and Senescence: Certain imidazole compounds can induce apoptosis and cellular senescence in cancer cells.[35]

-

Histone Acetyltransferase (HAT) Inhibition: Pyrazine-containing compounds have been identified as inhibitors of p300/CBP HAT, which play a crucial role in gene regulation.[37]

-

VEGFR-2 Inhibition: Pyrazine-pyridine biheteroaryls have been developed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[38]

The anticancer activity of these compounds is highly dependent on the nature and position of substituents. For kinase inhibitors, specific functional groups are required to interact with the ATP-binding pocket of the target kinase.[32] For tubulin inhibitors, the overall shape and electronic properties of the molecule are critical for binding to tubulin.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Test compounds

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory and Other Biological Activities

Pyrazine and imidazole derivatives also exhibit a range of other important biological activities, including anti-inflammatory, analgesic, and antioxidant effects.[3][4][16][17] Their anti-inflammatory properties often stem from the modulation of inflammatory mediators.[18]

Part 2: Synthesis and Characterization of Pyrazine and Imidazole Derivatives

The synthesis of diverse libraries of pyrazine and imidazole derivatives is crucial for exploring their structure-activity relationships.[4][5][18][8]

General Synthetic Strategies

A common method for synthesizing imidazole derivatives is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[8] Other methods include the reaction of an α-halo ketone with an amidine.

Pyrazine derivatives can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[4] Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are also widely used to introduce various substituents onto the pyrazine ring.[4][38]

Characterization Techniques

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Melting Point determination

Part 3: Data Presentation and Visualization

Quantitative Data Summary

The biological activity data for a series of compounds is best presented in a tabular format for easy comparison.

Table 1: In Vitro Anticancer Activity of Imidazole Derivatives against MCF-7 Breast Cancer Cells

| Compound ID | Substituents | IC50 (µM)[32] |

| 1 | (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine | 3.02[32] |

| 2 | Imidazole-pyrazole hybrid with halogen and methoxy groups | 12[32] |

| 3 | Imidazole-pyrazole hybrid with halogen and methyl groups | 12[32] |

| Erlotinib (Ref.) | - | - |

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives against S. aureus and E. coli

| Compound ID | Substituents | MIC (µg/mL) against S. aureus[25] | MIC (µg/mL) against E. coli[25] |

| 2e | Triazolo[4,3-a]pyrazine derivative | 32[25] | 16[25] |

| Ampicillin (Ref.) | - | 32[25] | 8[25] |

Visualizing Molecular Pathways and Experimental Workflows

Graphviz diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

Caption: Mechanism of action of imidazole antifungals.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

Pyrazine and imidazole-containing compounds continue to be a rich source of inspiration for the development of novel therapeutic agents. Their proven track record in a multitude of disease areas, coupled with the relative ease of their synthesis and modification, ensures their continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will further accelerate the discovery of new drug candidates based on these versatile heterocyclic scaffolds.[30][39]

References

Sources

- 1. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. jopir.in [jopir.in]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. chemijournal.com [chemijournal.com]

- 9. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. ijrar.org [ijrar.org]

- 15. A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 20. biolmolchem.com [biolmolchem.com]

- 21. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 22. Imidazole - Wikipedia [en.wikipedia.org]

- 23. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rjpbcs.com [rjpbcs.com]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

- 32. mdpi.com [mdpi.com]

- 33. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ijsrtjournal.com [ijsrtjournal.com]

- 35. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 36. Pharmacological activity and mechanism of pyrazines [ouci.dntb.gov.ua]

- 37. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 38. pubs.acs.org [pubs.acs.org]

- 39. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 42. benchchem.com [benchchem.com]

- 43. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. researchgate.net [researchgate.net]

- 45. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 46. mdpi.com [mdpi.com]

The Ascendant Role of the Pyrazine Scaffold in Oncology: A Technical Guide to Therapeutic Applications

Abstract

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, has emerged as a privileged scaffold in modern medicinal chemistry, particularly within the oncology landscape.[1][2] Its unique physicochemical properties and versatile synthetic handles have enabled the development of a new generation of targeted therapeutics. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazine derivatives in oncology, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the core mechanisms of action, present case studies of clinically impactful pyrazine-based drugs, and provide detailed, field-proven experimental protocols for their preclinical evaluation.

Introduction: The Pyrazine Core - A Cornerstone for Innovation in Cancer Therapy

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing heterocycles are of particular importance.[3] The pyrazine ring, with its distinct electronic distribution and capacity for diverse substitutions, serves as an excellent bioisostere for other aromatic systems and provides a rigid framework for the precise spatial orientation of pharmacophoric elements.[1] These characteristics have made pyrazine derivatives a focal point in the quest for novel anticancer agents.[2][3] A significant number of these derivatives have demonstrated potent inhibitory activity against a range of oncologically relevant targets, most notably protein kinases.[4][5]

The dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cellular processes such as proliferation, survival, and metastasis.[4][5] Pyrazine-based small molecules have shown remarkable efficacy as kinase inhibitors, often functioning as ATP-competitive agents that bind to the ATP-binding pocket of the target kinase.[4][6] This guide will delve into the specific molecular interactions and downstream consequences of this inhibition, as well as explore other anticancer mechanisms elicited by this versatile chemical class.

Dominant Mechanisms of Action of Pyrazine Derivatives in Oncology

The anticancer effects of pyrazine derivatives are multifaceted, though a predominant mechanism is the inhibition of protein kinases that are crucial for tumor cell signaling. Other key mechanisms include the induction of apoptosis through various pathways.

Kinase Inhibition: A Primary Therapeutic Strategy

Protein kinases are central nodes in the signaling networks that govern cell fate.[4] Pyrazine derivatives have been successfully developed to target a variety of these kinases, leading to the disruption of oncogenic signaling cascades.

-

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is hyperactive in many B-cell malignancies.[7] Pyrazine-based inhibitors can irreversibly bind to BTK, blocking its activity and thereby inhibiting B-cell proliferation and survival.[6][7]

-

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][5] Pyrazine derivatives have been designed to inhibit both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, leading to the induction of apoptosis in leukemic cells.[2][4]

-

Protein Kinase C (PKC) Inhibition: The PKC family of kinases is implicated in the pathogenesis of several cancers, including uveal melanoma, where mutations in GNAQ and GNA11 lead to constitutive PKC activation.[1][8] Pyrazine-based PKC inhibitors can block this signaling, thereby halting cancer cell growth.[8][9]

Induction of Apoptosis

Beyond kinase inhibition, certain pyrazine derivatives can trigger programmed cell death through alternative mechanisms:

-

Modulation of the Bax/Bcl2 Axis and Survivin: Some pyrazine compounds have been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl2 and the inhibitor of apoptosis protein (IAP) survivin.[10]

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and trigger apoptosis.[11] Certain pyrazine derivatives have been found to exert their anticancer effects by promoting the accumulation of ROS in cancer cells.

Case Studies: Clinically Approved Pyrazine-Based Oncology Drugs

The therapeutic potential of the pyrazine scaffold is best illustrated by the successful clinical translation of several derivatives.

| Drug Name (Brand Name) | Target Kinase(s) | FDA-Approved Indication(s) | Mechanism of Action |

| Acalabrutinib (Calquence) | Bruton's Tyrosine Kinase (BTK) | Chronic Lymphocytic Leukemia (CLL) | Irreversibly binds to Cys481 in the ATP-binding pocket of BTK, leading to inhibition of BCR signaling and B-cell proliferation.[6][7] |

| Gilteritinib (Xospata) | FLT3, AXL | Relapsed/Refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation.[4] | Inhibits FLT3-ITD and FLT3-TKD mutations, blocking downstream signaling pathways such as PI3K/AKT and RAS/MAPK, and inducing apoptosis.[2][4] |

| Darovasertib | Protein Kinase C (PKC) | Investigational for Metastatic Uveal Melanoma | Inhibits classical and novel PKC isoforms, blocking the signaling cascade downstream of GNAQ/GNA11 mutations.[8][9][12] |

Key Signaling Pathways Targeted by Pyrazine Derivatives

A visual representation of the signaling pathways discussed provides a clearer understanding of the points of intervention for pyrazine-based therapeutics.

Caption: FLT3 Signaling Pathway in Acute Myeloid Leukemia.

Caption: PKC Signaling Pathway in Uveal Melanoma.

Preclinical Evaluation of Pyrazine Derivatives: Experimental Protocols

The robust preclinical assessment of novel pyrazine derivatives is paramount to their successful development. The following are detailed protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

Caption: MTT Assay Experimental Workflow.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [13]2. Compound Treatment: Treat the cells with a serial dilution of the pyrazine derivative. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Following incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. 5. Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-PI Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Annexin V-PI Apoptosis Assay Workflow.

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with the pyrazine derivative at the desired concentration and for the appropriate duration. [14]2. Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold phosphate-buffered saline (PBS). [15][16]3. Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer. [14][15]4. Staining: Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and Propidium Iodide (PI) to the cell suspension. [14][16]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [14][15]6. Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive. [16][17]

Kinase Inhibition Assessment: Biochemical Assay

This type of assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

General Protocol Outline:

-

Reagent Preparation: Prepare a reaction buffer, a solution of the purified target kinase, a specific substrate peptide, and ATP.

-

Compound Dilution: Prepare a serial dilution of the pyrazine derivative.

-

Assay Reaction: In a microplate, combine the kinase, substrate, and the pyrazine derivative at various concentrations.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature for a specific time to allow for substrate phosphorylation.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value. [18][19]

Future Perspectives and Conclusion

The pyrazine scaffold has firmly established its importance in the development of targeted cancer therapies. The clinical success of drugs like acalabrutinib and gilteritinib underscores the therapeutic potential of this heterocyclic core. [4][6]Future research will likely focus on several key areas:

-

Development of Novel Derivatives: The synthesis of new pyrazine derivatives with improved potency, selectivity, and pharmacokinetic properties remains a high priority.

-

Combination Therapies: Exploring the synergistic effects of pyrazine-based inhibitors with other anticancer agents is a promising strategy to overcome drug resistance.

-

Targeting New Pathways: While kinase inhibition is a major focus, the potential of pyrazine derivatives to modulate other oncogenic pathways warrants further investigation.

References

-

Al-Dhfyan, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

-

Barrientos, J. A. (2020). The role of acalabrutinib in adults with chronic lymphocytic leukemia. PMC. [Link]

-

Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers. [Link]

-

Kennedy, A. L., & Levis, M. J. (2021). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. [Link]

-

Patsnap. (2024). What is the mechanism of Gilteritinib Fumarate?. Patsnap Synapse. [Link]

-

Patsnap. (2024). What is the mechanism of Acalabrutinib?. Patsnap Synapse. [Link]

-

Klinik, M. (2023). Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. Taylor & Francis Online. [Link]

-

Sahu, R., Shah, K., Gautam, Y., & Sahu, K. (2023). Pyrazine Moiety: Recent Developments in Cancer Treatment. Bentham Science Publishers. [Link]

-

Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]

-

Al-Dhfyan, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

-

Rostampour, M., et al. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Bentham Science Publishers. [Link]

-

Rostampour, M., et al. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. PubMed. [Link]

-

Chen, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Tantawy, E. S., et al. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. [Link]

-

Chen, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Wei, W. T., et al. (2023). Darovasertib, a novel treatment for metastatic uveal melanoma. PMC. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

-

Clinicaltrials.eu. (n.d.). Darovasertib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

OncoDaily. (2023). Darovasertib for Uveal Melanoma: What Patients Need to Know. OncoDaily. [Link]

-

OncoDaily. (2023). Darovasertib: A Deep Dive Into a First-in-Class PKC Inhibitor Reshaping the Treatment Landscape of Metastatic Uveal Melanoma. OncoDaily. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

PT Master Guide. (2021). Gilteritinib (Mechanism of Action). PT Master Guide. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

-

ResearchGate. (n.d.). ROS‐mediated apoptosis signalling pathways. ResearchGate. [Link]

-

ResearchGate. (n.d.). A schematic representation of BCR/BTK signaling pathway. ResearchGate. [Link]

-

ResearchGate. (n.d.). Acalabrutinib structure and mechanism of action. ResearchGate. [Link]

-

ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway. ResearchGate. [Link]

-

ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. ResearchGate. [Link]

-

University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester Medical Center. [Link]

-

Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. PMC. [Link]

-

Singh, A., et al. (2023). Exploring recent advances in signaling pathways and hallmarks of uveal melanoma: a comprehensive review. Journal of Ophthalmic Inflammation and Infection. [Link]

-

Chen, B., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Chen, B., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

-

Gosset, N. (n.d.). Apoptosis pathway via reactive oxygen species induction. Gosset. [Link]

-

ResearchGate. (n.d.). ROS induced apoptosis. Schematic diagram of PCB influences ROS induced. ResearchGate. [Link]

-

ResearchGate. (n.d.). ROS-mediated apoptosis. ResearchGate. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-